リザトリプタン 2,2-ダイマー

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

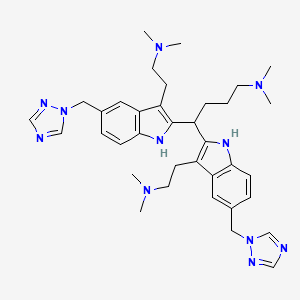

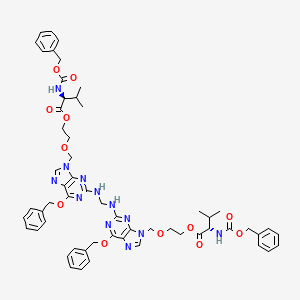

Rizatriptan 2,2-Dimer is a compound derived from Rizatriptan, a medication primarily used for the treatment of acute migraine headaches. Rizatriptan is a selective serotonin 5-hydroxytryptamine 1B/1D receptor agonist, which helps alleviate migraine symptoms by inducing vasoconstriction of cranial blood vessels . The 2,2-Dimer form of Rizatriptan is one of the process-related impurities that can be formed during the synthesis of Rizatriptan .

科学的研究の応用

作用機序

- Their role is to modulate vasoconstriction and inhibit the release of calcitonin gene-related peptide (CGRP) from sensory neurons in the trigeminal nerve .

- The rapid onset of pain relief is attributed to its quick absorption and high affinity for the receptors .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

Rizatriptan 2,2-Dimer, like its parent compound Rizatriptan, likely interacts with various enzymes, proteins, and other biomolecules. Rizatriptan is known to act as an agonist at serotonin 5-HT 1B and 5-HT1D receptors

Cellular Effects

The cellular effects of Rizatriptan 2,2-Dimer are not well-documented. Rizatriptan is known to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Rizatriptan acts as an agonist at serotonin 5-HT 1B and 5-HT1D receptors . Like other triptans, Rizatriptan induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve

Temporal Effects in Laboratory Settings

Rizatriptan is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans . It has a relatively shorter elimination half-life than other triptans . The temporal effects of Rizatriptan 2,2-Dimer would need to be studied further.

Metabolic Pathways

Rizatriptan is metabolized primarily via oxidative deamination through the action of monoamine oxidase-A (MAO-A) in the liver

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rizatriptan involves several steps, starting with the condensation of 1,2,4-Triazole with 4-Nitro benzyl bromide to yield 1-(4-nitrophenyl)methyl-1,2,4-triazole. This intermediate is then reduced to 1-(4-aminophenyl)methyl-1,2,4-triazole, which is further converted to 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride. The hydrazine derivative is then condensed with 4-(Dimethylamino)butanal diethylacetal to produce Rizatriptan . The 2,2-Dimer impurity is formed during this process and can be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of Rizatriptan aims to minimize the formation of impurities, including the 2,2-Dimer. The process involves optimizing reaction conditions and purification steps to achieve high purity levels of Rizatriptan. Techniques such as ultra performance liquid chromatography (UPLC) are employed to monitor and control the levels of impurities during production .

化学反応の分析

Types of Reactions

Rizatriptan 2,2-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the characterization and analysis of the compound.

Common Reagents and Conditions

Oxidation: The oxidation of Rizatriptan can be studied using diperiodatoargentate(III) in an aqueous alkaline medium.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions involve the replacement of functional groups in the compound, which can be achieved using various reagents and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of Rizatriptan, as well as substituted derivatives. These products are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and Fourier-transform infrared spectroscopy (FTIR) .

類似化合物との比較

Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.

Zolmitriptan: A triptan with a longer half-life compared to Rizatriptan, used for the treatment of migraines.

Naratriptan: Known for its longer duration of action and lower recurrence rates of migraine attacks.

Uniqueness of Rizatriptan 2,2-Dimer

Rizatriptan 2,2-Dimer is unique due to its formation as an impurity during the synthesis of Rizatriptan. Its presence and characterization are crucial for ensuring the safety and efficacy of Rizatriptan formulations. The compound’s specific interactions with serotonin receptors and its potential genotoxicity make it an important subject of study in pharmaceutical research .

特性

IUPAC Name |

4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N11/c1-43(2)15-7-8-30(35-28(13-16-44(3)4)31-18-26(9-11-33(31)41-35)20-46-24-37-22-39-46)36-29(14-17-45(5)6)32-19-27(10-12-34(32)42-36)21-47-25-38-23-40-47/h9-12,18-19,22-25,30,41-42H,7-8,13-17,20-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRFNHASXHCJRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858380 |

Source

|

| Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135479-44-5 |

Source

|

| Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)